![molecular formula C21H31N5O3 B11508837 1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone](/img/structure/B11508837.png)
1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone
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Overview
Description
1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone is a complex organic compound that features a unique combination of adamantane, piperazine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone typically involves multiple steps:
Formation of the Adamantyl-Piperazine Intermediate: The adamantyl group is introduced to piperazine through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate solvent to facilitate the reaction.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often through a cyclization reaction involving hydrazine and a diketone.
Coupling of Intermediates: The final step involves coupling the adamantyl-piperazine intermediate with the pyrazole derivative. This is typically achieved through a condensation reaction, often in the presence of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a strong nucleophile and a polar aprotic solvent.
Major Products
The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The adamantyl group imparts rigidity and stability, making the compound useful in the development of novel materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone involves its interaction with specific molecular targets. The adamantyl group provides a hydrophobic interaction, while the piperazine and pyrazole rings can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone: This compound shares the adamantyl and ethanone moieties but differs in the presence of an imidazole ring instead of a pyrazole ring.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound contains the pyrazole ring but lacks the adamantyl and piperazine groups.
Uniqueness
1-[4-(1-Adamantyl)piperazino]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)-1-ethanone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group provides rigidity and stability, while the piperazine and pyrazole rings offer opportunities for diverse chemical interactions.
Properties
Molecular Formula |
C21H31N5O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C21H31N5O3/c1-14-20(26(28)29)15(2)25(22-14)13-19(27)23-3-5-24(6-4-23)21-10-16-7-17(11-21)9-18(8-16)12-21/h16-18H,3-13H2,1-2H3 |
InChI Key |
CXSZQZVEAQEGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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